molecular formula C10H8BrNO3 B12969693 Methyl 6-bromo-3-oxoindoline-2-carboxylate

Methyl 6-bromo-3-oxoindoline-2-carboxylate

Cat. No.: B12969693
M. Wt: 270.08 g/mol
InChI Key: HOHCWDOFOQPRPH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-oxoindoline-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

The synthesis of Methyl 6-bromo-3-oxoindoline-2-carboxylate typically involves the bromination of 3-oxoindoline-2-carboxylate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Methyl 6-bromo-3-oxoindoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxoindole derivatives.

    Reduction: Reduction reactions can convert the compound into different indoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the bromine atom with nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-bromo-3-oxoindoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 6-bromo-3-oxoindoline-2-carboxylate can be compared with other similar compounds such as:

    Methyl 6-chloro-3-oxoindoline-2-carboxylate: Similar in structure but with a chlorine atom instead of bromine.

    Methyl 6-fluoro-3-oxoindoline-2-carboxylate: Contains a fluorine atom instead of bromine.

    Methyl 6-iodo-3-oxoindoline-2-carboxylate: Contains an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo due to the presence of the bromine atom. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 6-bromo-3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)8-9(13)6-3-2-5(11)4-7(6)12-8/h2-4,8,12H,1H3

InChI Key

HOHCWDOFOQPRPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)C2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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